![molecular formula C16H10N2O4 B15063095 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione CAS No. 89014-95-9](/img/structure/B15063095.png)
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
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Overview
Description
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a vinylphenyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline to form the intermediate 4-nitrophthalimide. This intermediate is then reacted with 4-vinylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The vinyl group can also undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, toluene).
Major Products Formed
Reduction: 4-Amino-2-(4-vinylphenyl)isoindoline-1,3-dione.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex structures with additional aromatic or aliphatic groups.
Scientific Research Applications
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies: Investigated for its interactions with dopamine receptors, making it a candidate for neurological disorder research.
Material Science: Utilized in the development of photochromic materials and polymer additives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound can bind to the allosteric sites of these receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, which are crucial for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential antipsychotic properties.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its anticancer activity.
N-Substituted isoindoline-1,3-diones: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of both a nitro group and a vinylphenyl group, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the condensation of 4-nitrophthalic anhydride with 4-vinylphenyl amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods which enhance reaction efficiency.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines. The compound displayed a mean GI50 (concentration causing 50% growth inhibition) value of approximately 15.72 μM , indicating potent activity against cancer cells .
Table 1: Anticancer Activity of this compound
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
COLO 205 | 15.72 | 50.68 |
HT-29 | 20.45 | 55.30 |
A549 | 18.90 | 52.10 |
Acetylcholinesterase Inhibition
The compound has also been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. It was found to have an IC50 value ranging from 2.1 to 7.4 μM , demonstrating strong inhibition compared to established AChE inhibitors like rivastigmine . Molecular docking studies suggest that it interacts with both the catalytic and peripheral sites of the enzyme.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity against various strains of bacteria. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 14 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit AChE suggests it may modulate cholinergic signaling pathways.
- Cell Cycle Arrest : Anticancer activity is likely mediated through induction of cell cycle arrest in cancer cells.
- Antioxidant Properties : The presence of nitro groups may contribute to antioxidant effects, reducing oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Neuroprotective Effects : In models of oxidative stress-induced neuronal death, treatment with the compound reduced cell death significantly .
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited enhanced anticancer effects, suggesting potential for combination therapy .
Properties
CAS No. |
89014-95-9 |
---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2 |
InChI Key |
YDXKVOFOIVRBHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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